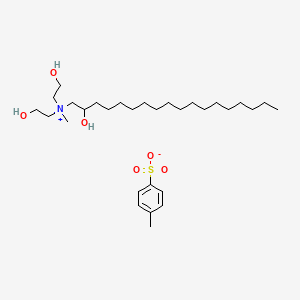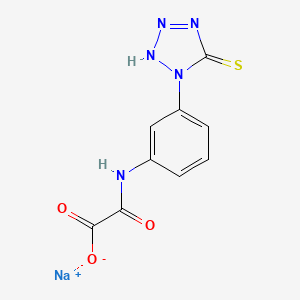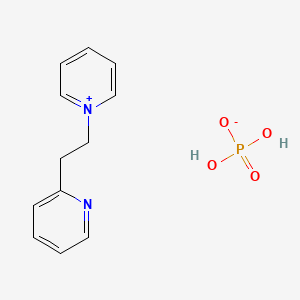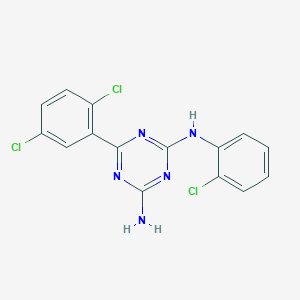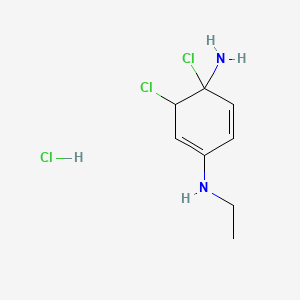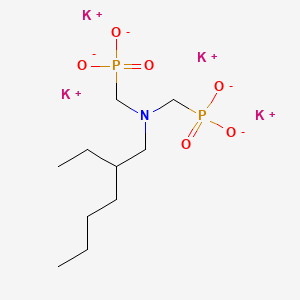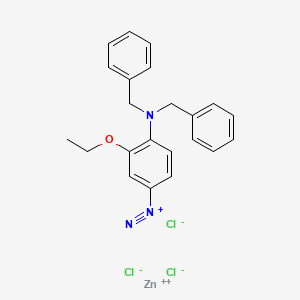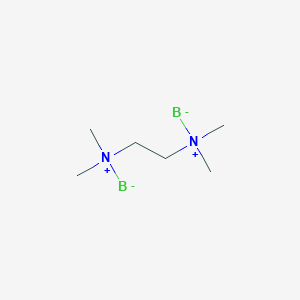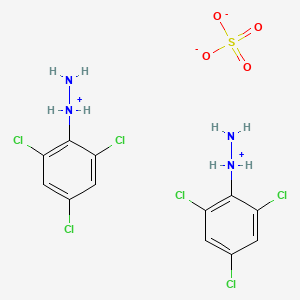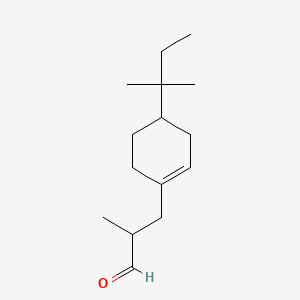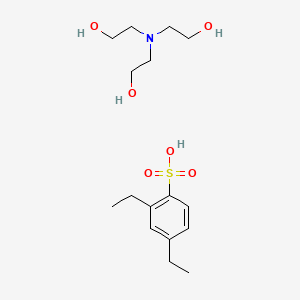
Einecs 303-473-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 303-473-4, also known as 2,4-diethylbenzenesulfonic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique chemical structure and properties, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diethylbenzenesulfonic acid, compound with 2,2’,2’‘-nitrilotriethanol, involves the sulfonation of 2,4-diethylbenzene followed by a reaction with 2,2’,2’'-nitrilotriethanol. The sulfonation process typically requires the use of sulfur trioxide or chlorosulfonic acid under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of reaction parameters such as temperature, pressure, and reactant concentrations is maintained. The final product is purified through processes such as crystallization or distillation to achieve the desired purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-diethylbenzenesulfonic acid, compound with 2,2’,2’'-nitrilotriethanol, undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Applications De Recherche Scientifique
2,4-diethylbenzenesulfonic acid, compound with 2,2’,2’'-nitrilotriethanol, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of detergents, surfactants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,4-diethylbenzenesulfonic acid, compound with 2,2’,2’'-nitrilotriethanol, involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins, influencing their activity and stability. The nitrilotriethanol component can chelate metal ions, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-diethylbenzenesulfonic acid: The parent compound without the nitrilotriethanol component.
2,4-dimethylbenzenesulfonic acid: A similar compound with methyl groups instead of ethyl groups.
2,4-diethylphenol: A related compound with a hydroxyl group instead of a sulfonic acid group.
Uniqueness
The combination of 2,4-diethylbenzenesulfonic acid with 2,2’,2’'-nitrilotriethanol imparts unique properties such as enhanced solubility, stability, and reactivity, making it more versatile and effective in various applications compared to its similar counterparts.
Propriétés
Numéro CAS |
94199-97-0 |
|---|---|
Formule moléculaire |
C16H29NO6S |
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2,4-diethylbenzenesulfonic acid |
InChI |
InChI=1S/C10H14O3S.C6H15NO3/c1-3-8-5-6-10(14(11,12)13)9(4-2)7-8;8-4-1-7(2-5-9)3-6-10/h5-7H,3-4H2,1-2H3,(H,11,12,13);8-10H,1-6H2 |
Clé InChI |
BRYDVHFTJJSWQR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)S(=O)(=O)O)CC.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B12684436.png)
